molecular formula C29H31N5O5 B14996609 4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)butanamide

4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)butanamide

Cat. No.: B14996609
M. Wt: 529.6 g/mol
InChI Key: LGAZRMRMUYAZRG-UHFFFAOYSA-N
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Description

4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a phenylpiperazine moiety, and a furylmethyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

The synthesis of 4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)butanamide involves multiple steps, starting with the preparation of the quinazolinone core. The reaction typically involves the condensation of anthranilic acid with formamide to form the quinazolinone ring. The phenylpiperazine moiety is then introduced through a nucleophilic substitution reaction, followed by the addition of the furylmethyl group via a coupling reaction. Industrial production methods may involve optimizing these steps for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The quinazolinone core can be oxidized to form quinazoline derivatives.

    Reduction: The carbonyl groups in the structure can be reduced to alcohols.

    Substitution: The phenylpiperazine moiety can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions include quinazoline derivatives, alcohols, and substituted phenylpiperazines.

Scientific Research Applications

4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core can inhibit enzyme activity, while the phenylpiperazine moiety can interact with neurotransmitter receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds include other quinazolinone derivatives and phenylpiperazine-containing molecules. Compared to these compounds, 4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

  • 2-phenylquinazolin-4(3H)-one
  • 4-phenylpiperazine
  • N-(2-furylmethyl)butanamide

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C29H31N5O5

Molecular Weight

529.6 g/mol

IUPAC Name

4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide

InChI

InChI=1S/C29H31N5O5/c35-26(30-20-23-10-7-19-39-23)13-6-14-33-28(37)24-11-4-5-12-25(24)34(29(33)38)21-27(36)32-17-15-31(16-18-32)22-8-2-1-3-9-22/h1-5,7-12,19H,6,13-18,20-21H2,(H,30,35)

InChI Key

LGAZRMRMUYAZRG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4C(=O)N(C3=O)CCCC(=O)NCC5=CC=CO5

Origin of Product

United States

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